molecular formula C25H24N2O2 B2919031 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide CAS No. 954683-75-1

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Cat. No.: B2919031
CAS No.: 954683-75-1
M. Wt: 384.479
InChI Key: BRXZEYZQFXFBLE-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C25H24N2O2 and its molecular weight is 384.479. The purity is usually 95%.
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Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-17-8-9-21(14-18(17)2)25(29)26-22-11-12-23-20(15-22)10-13-24(28)27(23)16-19-6-4-3-5-7-19/h3-9,11-12,14-15H,10,13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXZEYZQFXFBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core with a benzyl substituent and a dimethylbenzamide moiety. The molecular formula is C23H26N2O2C_{23}H_{26}N_{2}O_{2}, and its molecular weight is approximately 362.47 g/mol. The compound's structure contributes to its biological activity by allowing interactions with various biological targets.

Property Value
Molecular FormulaC23H26N2O2
Molecular Weight362.47 g/mol
LogP (octanol-water partition)4.7155
Polar Surface Area38.902 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The compound's mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Anticancer Activity Assessment
A study conducted on human colon cancer (HT29) and prostate cancer (DU145) cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. Molecular docking studies suggested that it binds effectively to the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Preliminary tests indicate effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antimicrobial agents.

The biological effects of this compound are primarily attributed to its ability to inhibit specific enzymes by binding at their active sites. This interaction disrupts cellular signaling pathways crucial for cancer cell growth and survival.

Enzyme Inhibition

The compound may inhibit kinases by competing with adenosine triphosphate (ATP) for binding sites. This competitive inhibition can lead to downstream effects that alter cellular metabolism and promote apoptosis in cancer cells .

Synthesis Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydroquinoline Core : Cyclization of appropriate precursors.
  • Introduction of the Benzyl Group : Achieved through nucleophilic substitution.
  • Formation of the Dimethylbenzamide Moiety : Coupling with a dimethylbenzamide precursor under suitable conditions.

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